molecular formula C22H32Cl2N2O4 B2724322 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185546-95-5

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2724322
CAS No.: 1185546-95-5
M. Wt: 459.41
InChI Key: IKOOEIKSIYRYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyloxy group and a 4-phenylpiperazinyl moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4.2ClH/c1-26-21-8-9-22(27-2)18(14-21)16-28-17-20(25)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19;;/h3-9,14,20,25H,10-13,15-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOOEIKSIYRYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has garnered attention in the field of medicinal chemistry due to its potential applications in pharmacology and therapeutic interventions. This article explores its scientific research applications, supported by comprehensive data and insights from verified sources.

Chemical Properties and Structure

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound characterized by its unique structural features, which include:

  • A dimethoxybenzyl moiety, contributing to its lipophilicity and potential for crossing the blood-brain barrier.
  • A phenylpiperazine group, known for its interactions with various neurotransmitter receptors, particularly in the central nervous system.

Neuropharmacological Studies

Research indicates that compounds with piperazine derivatives often exhibit significant activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A. The presence of a phenylpiperazine in this compound suggests potential applications in treating psychiatric disorders such as depression and anxiety. Studies have shown that similar piperazine compounds can modulate serotonergic activity, leading to anxiolytic and antidepressant effects .

Antidepressant Activity

The dual action on serotonin receptors positions this compound as a candidate for further investigation in the development of antidepressants. Its structure allows it to potentially enhance serotonin levels in the synaptic cleft, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors). Preliminary studies on related compounds have shown promising results in animal models of depression .

Antipsychotic Properties

Given the structure's resemblance to known antipsychotic agents, there is potential for this compound to exhibit antipsychotic effects. Research into piperazine derivatives has highlighted their efficacy in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor antagonism .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, including serotonin and dopamine receptors. These studies facilitate understanding of its mechanism of action and help identify optimal modifications for enhanced activity .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models of depression, a related piperazine compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The study highlighted the importance of serotonergic modulation in achieving these outcomes.

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of piperazine derivatives with dopamine receptors showed that modifications similar to those present in 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride could enhance binding affinity and selectivity towards specific receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Dihydrochloride
  • Key Difference : The piperazine ring is substituted with a benzyl group instead of a phenyl group.
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Hydrochloride
  • Key Difference : A 3-chlorophenyl group replaces the unsubstituted phenyl group on the piperazine.
  • Impact : The electron-withdrawing chlorine atom may enhance binding affinity to serotonin receptors (e.g., 5-HT1A/7) by stabilizing charge-transfer interactions. This modification is common in antipsychotic drug candidates .

Variations in the Ether Linkage

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
  • Key Difference: The 2,5-dimethoxybenzyloxy group is replaced with a 4-methoxyphenoxy ether.
  • However, the loss of two methoxy groups may diminish π-π stacking interactions with receptor pockets .
(R)-1-(3,4-Bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol (YT-6-2)
  • Key Difference: Features bis(4-fluorobenzyl)oxy groups and a 2-hydroxyethylamino side chain.
  • Impact: Fluorine atoms increase lipophilicity and metabolic resistance. The ethanolamine side chain may confer adrenergic activity, diverging from the serotoninergic focus of the target compound .

Salt Form and Physicochemical Properties

Compound Name Salt Form Solubility (aq.) Stability
Target Compound Dihydrochloride High High (crystalline)
1-(4-(3-Chlorophenyl)piperazin-1-yl)... Hydrochloride Moderate Moderate
1-(4-Methoxyphenoxy)... Dihydrochloride High High
  • Note: Dihydrochloride salts generally exhibit superior solubility and stability compared to monohydrochlorides, favoring preclinical development .

Pharmacological Implications

  • Target Compound : The 2,5-dimethoxybenzyloxy group may enhance serotonin receptor binding via methoxy-oxygen hydrogen bonding. The phenylpiperazine moiety aligns with 5-HT1A/7 agonist profiles.
  • 3-Chlorophenyl Analog : Chlorine substitution could improve selectivity for dopamine D2-like receptors, a feature seen in atypical antipsychotics like Aripiprazole .
  • YT-6-2: Fluorinated benzyl groups and ethanolamine side chain suggest dual serotoninergic/adrenergic activity, expanding therapeutic scope .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution to couple the benzyl ether and piperazine moieties, followed by dihydrochloride salt formation. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., factorial design) reduce trial-and-error by identifying critical variables . Post-synthesis, employ column chromatography or recrystallization for purification, validated via HPLC-MS to confirm purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity and purity?

  • Methodology : Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups, supplemented by FT-IR for hydrogen-bonding analysis. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare against certified reference standards. Quantify impurities (e.g., unreacted intermediates) using gradient elution protocols .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH, UV light). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions. For hydrolytic stability, test pH-dependent degradation in buffered solutions .

Advanced Research Questions

Q. What experimental strategies are effective for studying the compound’s interaction with serotonin or dopamine receptors?

  • Methodology : Perform radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) using transfected HEK293 cells. Calculate IC₅₀ and Ki values via nonlinear regression. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd). Pair with molecular dynamics simulations to map binding poses and identify critical residues (e.g., transmembrane helices) .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?

  • Methodology : Assess permeability using Caco-2 cell monolayers and metabolic stability via liver microsomes. Improve solubility via co-crystallization or lipid-based formulations. Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption and dose-response relationships. Validate in vivo using LC-MS/MS plasma profiling in rodent models .

Q. What methodologies resolve contradictions between computational predictions and experimental data in receptor affinity studies?

  • Methodology : Apply iterative feedback loops: refine computational models (e.g., QSAR, molecular docking) using experimental Ki values. Validate force fields with ab initio quantum mechanics/molecular mechanics (QM/MM) for accuracy. Cross-check with orthogonal assays (e.g., functional cAMP assays for GPCR activity) to confirm mechanistic hypotheses .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize variability in in vivo efficacy models?

  • Methodology : Use randomized block designs to control for inter-animal variability. Determine sample size via power analysis (α = 0.05, β = 0.2). Include positive/negative controls and blinded scoring for behavioral endpoints. Analyze data with mixed-effects models to account for repeated measures .

Q. What statistical approaches are optimal for analyzing synergistic effects in combination therapies?

  • Methodology : Apply the Chou-Talalay method to calculate combination indices (CI) from dose-response matrices. Use isobolograms to visualize synergy. Confirm with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare monotherapy vs. combination groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.